molecular formula C11H7BrO5 B11836238 3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate

3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B11836238
M. Wt: 299.07 g/mol
InChI Key: DJDKJUHKWFWODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives, consisting of a benzene ring fused with a pyrone ring. This particular compound features a bromine atom at the 3-position, a hydroxy group at the 4-position, and an acetate ester at the 7-position, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:

    Acetylation: The hydroxy group at the 7-position can be acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for bromination and acetylation steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

    Ester Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products include 3-amino-4-hydroxy-2-oxo-2H-chromen-7-yl acetate or 3-thio-4-hydroxy-2-oxo-2H-chromen-7-yl acetate.

    Oxidation: 4-Keto-2-oxo-2H-chromen-7-yl acetate.

    Reduction: 4-Alkyl-2-oxo-2H-chromen-7-yl acetate.

    Hydrolysis: 3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-carboxylic acid.

Scientific Research Applications

3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in oxidative stress and inflammation.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of fluorescent probes and sensors due to its coumarin backbone, which exhibits strong fluorescence.

Mechanism of Action

The biological activity of 3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate is primarily due to its ability to interact with various molecular targets. The hydroxy and acetate groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can inhibit enzyme activity, leading to various therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: Lacks the bromine atom and acetate group, making it less versatile in chemical reactions.

    7-Hydroxy-4-methylcoumarin: Contains a methyl group instead of a bromine atom, altering its reactivity and biological activity.

    3-Bromo-4-hydroxycoumarin: Similar structure but lacks the acetate group, affecting its solubility and reactivity.

Uniqueness

3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate is unique due to the combination of the bromine atom, hydroxy group, and acetate ester. This combination enhances its reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H7BrO5

Molecular Weight

299.07 g/mol

IUPAC Name

(3-bromo-4-hydroxy-2-oxochromen-7-yl) acetate

InChI

InChI=1S/C11H7BrO5/c1-5(13)16-6-2-3-7-8(4-6)17-11(15)9(12)10(7)14/h2-4,14H,1H3

InChI Key

DJDKJUHKWFWODD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.